REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[CH:13]=[CH:12][C:11]([F:14])=[C:10]([Cl:15])[C:9]=1[Cl:16])(C)(C)C.FC(F)(F)C(O)=O.C(=O)(O)[O-].[Na+]>ClCCl>[Cl:16][C:9]1[C:10]([Cl:15])=[C:11]([F:14])[CH:12]=[CH:13][C:8]=1[NH2:7] |f:2.3|
|
Name
|
|
Quantity
|
3.08 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C(=C(C=C1)F)Cl)Cl)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The brown solution was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To an oven-dried, N2-purged
|
Type
|
ADDITION
|
Details
|
100-mL, round-bottomed flask containing a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
The flask was sealed with a septum
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give a brown semi-solid
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash chromatography (silica gel: 20% ethyl acetate, 80% hexanes, product Rf˜0.3)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C=CC(=C1Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.49 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |